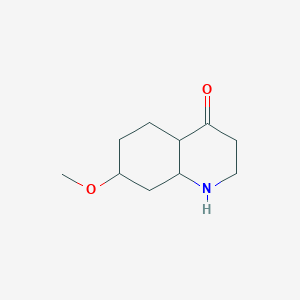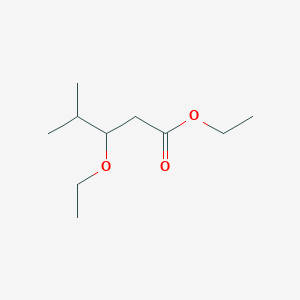
Ethyl 3-ethoxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-4-methylpentanoate is an organic compound with the molecular formula C10H20O3. It is an ester, characterized by its ethyl and ethoxy groups attached to a pentanoate backbone. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as different esters or ethers.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of flavors, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxy-4-methylpentanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, for example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions are typically specific to the enzyme and substrate involved.
Comparaison Avec Des Composés Similaires
Ethyl 3-ethoxy-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl butyrate, and ethyl 4-methylpentanoate. While these compounds share similar functional groups, this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl 4-methylpentanoate
- Ethyl 2-methylpentanoate
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-4-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-9(8(3)4)7-10(11)13-6-2/h8-9H,5-7H2,1-4H3 |
Clé InChI |
UVYRKSCMTNTDFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


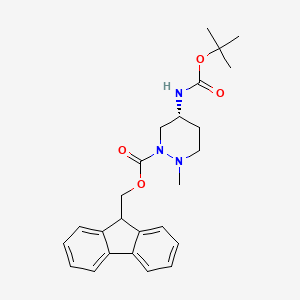



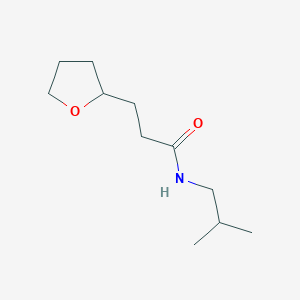
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)

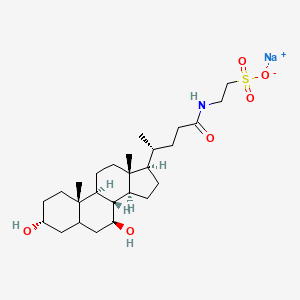
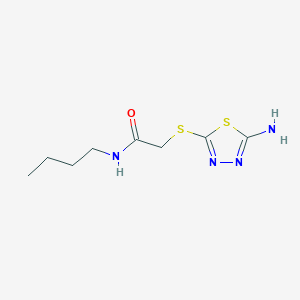

![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
